O-Allyltyrosine methyl ester
Overview
Description
O-Allyltyrosine methyl ester is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways This compound is characterized by the presence of an allyl group attached to the oxygen atom of the tyrosine molecule and a methyl ester group at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyltyrosine methyl ester typically involves the esterification of tyrosine with methanol in the presence of an acid catalyst. One common method is the reaction of tyrosine with methanol and trimethylchlorosilane at room temperature, which yields the methyl ester derivative . The allylation of the hydroxyl group can be achieved using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Allyltyrosine methyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: Tyrosine and methanol.
Oxidation: Epoxides or hydroxylated derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
O-Allyltyrosine methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-Allyltyrosine methyl ester involves its conversion to active metabolites in the body. The ester group is hydrolyzed to release tyrosine, which can then participate in various metabolic pathways. The allyl group may interact with specific enzymes or receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine methyl ester: Similar structure but lacks the allyl group.
O-Allyltyrosine: Similar structure but lacks the methyl ester group.
L-Tyrosine ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
O-Allyltyrosine methyl ester is unique due to the presence of both the allyl and methyl ester groups, which confer distinct chemical and biological properties. The allyl group enhances its reactivity in certain chemical reactions, while the methyl ester group improves its solubility and bioavailability .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2/h3-7,12H,1,8-9,14H2,2H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZATVIJICRYKPA-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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